molecular formula C10H13NO3 B8674482 Methyl 2-(3-hydroxybenzylamino)acetate

Methyl 2-(3-hydroxybenzylamino)acetate

Cat. No.: B8674482
M. Wt: 195.21 g/mol
InChI Key: FQDHDMHCLLUMPO-UHFFFAOYSA-N
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Description

Methyl 2-(3-hydroxybenzylamino)acetate is an organic compound featuring a benzylamine group substituted with a 3-hydroxy moiety and an ester-functionalized acetic acid side chain. Its molecular formula is C₁₀H₁₂N₂O₄, as confirmed by structural characterization via single-crystal X-ray diffraction . The compound’s key structural attributes include:

  • Methyl ester group: Improves stability and modulates reactivity for further synthetic modifications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 2-[(3-hydroxyphenyl)methylamino]acetate

InChI

InChI=1S/C10H13NO3/c1-14-10(13)7-11-6-8-3-2-4-9(12)5-8/h2-5,11-12H,6-7H2,1H3

InChI Key

FQDHDMHCLLUMPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNCC1=CC(=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Hydroxybenzylamino Groups

Methyl 2-Benzoylamino-3-[(3-hydroxyphenyl)amino]but-2-enoate (3b)
  • Molecular Formula : C₁₈H₁₇N₃O₄
  • Key Features: Contains a benzoylamino group and a 3-hydroxyphenyl substituent, enabling cyclization reactions to form fused heterocycles (e.g., oxazolo[4,5-c]quinolines) .
  • Reactivity: The α,β-unsaturated ester moiety facilitates conjugate additions, unlike Methyl 2-(3-hydroxybenzylamino)acetate, which lacks this feature.
Methyl 4-acetamido-2-hydroxybenzoate
  • Molecular Formula: C₁₀H₁₁NO₅
  • Key Features : Acetamido and hydroxy groups at the 4- and 2-positions of the benzene ring, respectively. Used as an intermediate in pharmaceutical synthesis (e.g., chlorinated benzoic acid derivatives) .
  • Comparison: The absence of a benzylamino group reduces its utility in metal-catalyzed C–H functionalization compared to this compound .

Analogues with Benzylamino-Ester Motifs

Methyl 2-(benzylamino)acetate hydrochloride
  • Molecular Formula: C₁₀H₁₄ClNO₂
  • Key Features : Lacks the 3-hydroxy substituent, reducing polarity and hydrogen-bonding capacity. Used in peptide mimetics and as a building block for bioactive molecules .
  • Solubility: Higher solubility in aqueous solutions due to the hydrochloride salt form, unlike the neutral this compound.
Ethyl 2-phenylacetoacetate
  • Molecular Formula : C₁₂H₁₄O₃
  • Key Features : A β-ketoester with a phenyl group, enabling Claisen condensations. Used in the synthesis of anticoagulants and fragrances .
  • Reactivity: The β-keto group offers distinct reactivity (e.g., keto-enol tautomerism) absent in this compound.

Derivatives with Metal-Chelating Capabilities

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Molecular Formula: C₁₂H₁₇NO₂
  • Key Features : Contains an N,O-bidentate directing group for metal-catalyzed C–H bond activation. Structurally distinct due to the amide linkage instead of an ester .
  • Application: More suited for catalytic transformations compared to this compound, which lacks a strong metal-coordinating group.

Data Table: Key Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity References
This compound C₁₀H₁₂N₂O₄ 224.22 3-hydroxybenzylamino, methyl ester Heterocyclic synthesis, crystal studies
Methyl 2-Benzoylamino-3-[(3-hydroxyphenyl)amino]but-2-enoate C₁₈H₁₇N₃O₄ 339.35 Benzoylamino, α,β-unsaturated ester Oxazoloquinoline synthesis
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₅ 225.20 Acetamido, hydroxy, methyl ester Pharmaceutical intermediates
Methyl 2-(benzylamino)acetate hydrochloride C₁₀H₁₄ClNO₂ 215.68 Benzylamino, methyl ester Peptide mimetics

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